1,3-Dithiane, 2-(1-methyl-1-propenyl)-
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Overview
Description
1,3-Dithiane, 2-(1-methyl-1-propenyl)- is an organosulfur compound with a unique structure that includes a six-membered ring containing two sulfur atoms. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. Its molecular formula is C8H14S2, and it is often used as a building block in various chemical reactions .
Preparation Methods
1,3-Dithianes can be synthesized from carbonyl compounds using 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal, which can be further manipulated under various conditions. Industrial production methods often involve the use of yttrium triflate as a catalyst, which offers high chemoselectivity and yields .
Chemical Reactions Analysis
1,3-Dithiane, 2-(1-methyl-1-propenyl)- undergoes a variety of chemical reactions, including:
Oxidation: Using reagents like KMnO4 or OsO4.
Reduction: Employing agents such as LiAlH4 or NaBH4.
Substitution: Reacting with nucleophiles like RLi or RMgX.
Electrophilic Reactions: Involving reagents like RCOCl or CH3I.
These reactions often lead to the formation of various products, such as oxathiolanes, dithiolanes, and other sulfur-containing compounds .
Scientific Research Applications
1,3-Dithiane, 2-(1-methyl-1-propenyl)- has numerous applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-Dithiane, 2-(1-methyl-1-propenyl)- involves its ability to act as an acyl anion equivalent. This allows it to participate in umpolung reactions, where the typical reactivity of a functional group is reversed. The compound can be deprotonated to form a nucleophilic species that can react with electrophiles, leading to the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
1,3-Dithiane, 2-(1-methyl-1-propenyl)- can be compared to other similar compounds, such as:
1,3-Dithiane: A parent compound with similar reactivity but lacking the 2-(1-methyl-1-propenyl) group.
1,3-Dithiolane: Another sulfur-containing ring compound with slightly different reactivity and applications.
The uniqueness of 1,3-Dithiane, 2-(1-methyl-1-propenyl)- lies in its specific substituent, which imparts distinct chemical properties and reactivity patterns .
Properties
CAS No. |
61685-41-4 |
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Molecular Formula |
C8H14S2 |
Molecular Weight |
174.3 g/mol |
IUPAC Name |
2-but-2-en-2-yl-1,3-dithiane |
InChI |
InChI=1S/C8H14S2/c1-3-7(2)8-9-5-4-6-10-8/h3,8H,4-6H2,1-2H3 |
InChI Key |
FRDPWMUQDCPGGT-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C1SCCCS1 |
Origin of Product |
United States |
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